molecular formula C9H3F6NO B1413092 4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile CAS No. 1806300-20-8

4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile

Cat. No.: B1413092
CAS No.: 1806300-20-8
M. Wt: 255.12 g/mol
InChI Key: CDLIZKMQVVQXTE-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Overview of Fluorinated Benzonitrile Derivatives in Chemical Research

Fluorinated benzonitriles are characterized by the presence of fluorine-containing substituents on an aromatic ring coupled with a nitrile functional group. These compounds exhibit enhanced stability, lipophilicity, and reactivity compared to non-fluorinated analogs, making them indispensable in drug discovery and materials science. For example, trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups introduce strong electron-withdrawing effects, which modulate electronic properties and improve binding affinity to biological targets. Recent studies highlight their role in developing thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs) and as intermediates in synthesizing enzyme inhibitors.

Chemical Identity and Nomenclature

Systematic Name : 4-(Trifluoromethoxy)-2-(trifluoromethyl)benzonitrile
Synonyms :

  • 2-(Trifluoromethyl)-4-(trifluoromethoxy)benzonitrile
  • 4-Cyano-3-(trifluoromethoxy)benzotrifluoride
    CAS Registry Number : 1806300-20-8
    Molecular Formula : C₉H₃F₆NO
    Molecular Weight : 255.12 g/mol
    SMILES Notation : N#CC1=CC=C(OC(F)(F)F)C=C1C(F)(F)F

The compound’s nomenclature follows IUPAC rules, prioritizing the nitrile group (-CN) as the principal functional group, with numbering starting at the benzonitrile core.

Structural Characteristics and Molecular Architecture

The molecular structure features a benzene ring substituted with three functional groups:

  • Nitrile group (-CN) at position 1.
  • Trifluoromethoxy group (-OCF₃) at position 4.
  • Trifluoromethyl group (-CF₃) at position 2.
Key Structural Attributes:
  • Electronic Effects : The -OCF₃ and -CF₃ groups exert strong electron-withdrawing inductive effects, polarizing the aromatic ring and enhancing electrophilic substitution reactivity.
  • Stereoelectronic Geometry : The planar benzene ring adopts a distorted geometry due to steric interactions between the bulky -OCF₃ and -CF₃ groups, as confirmed by X-ray crystallography in related compounds.
  • Bond Lengths : The C-F bonds in -CF₃ and -OCF₃ measure approximately 1.33 Å, shorter than typical C-C bonds, due to fluorine’s high electronegativity.
Structural Feature Impact on Properties
Nitrile group (-CN) Enhances dipole moment; participates in hydrogen bonding
Trifluoromethoxy (-OCF₃) Increases metabolic stability and lipophilicity
Trifluoromethyl (-CF₃) Improves resistance to oxidative degradation

Historical Context in Organofluorine Chemistry

The development of organofluorine chemistry began in the 19th century, but breakthroughs in fluorination methodologies during the mid-20th century enabled the synthesis of complex fluorinated aromatics like 4-trifluoromethoxy-2-(trifluoromethyl)benzonitrile. Key milestones include:

  • 1930s–1950s : Introduction of electrochemical fluorination and Swarts halogen exchange, facilitating the synthesis of trifluoromethyl ethers.
  • 1980s–2000s : Advancements in catalytic fluorination (e.g., Balz-Schiemann reaction) allowed precise incorporation of -CF₃ and -OCF₃ groups into aromatic systems.
  • 2010s–Present : Applications in drug design (e.g., crisaborole) and OLED materials underscore the compound’s relevance.

The compound’s synthesis leverages modern cross-coupling reactions, such as Ullmann condensation, to attach -OCF₃ and -CF₃ groups to the benzonitrile core.

Properties

IUPAC Name

4-(trifluoromethoxy)-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6NO/c10-8(11,12)7-3-6(17-9(13,14)15)2-1-5(7)4-16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLIZKMQVVQXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting with the formation of the benzene ring and subsequent introduction of the trifluoromethyl and trifluoromethoxy groups. One common approach is the halogenation of benzene to form 2-(trifluoromethyl)benzonitrile, followed by trifluoromethylation and trifluoromethoxylation reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch processes, depending on the scale and desired purity. Advanced techniques such as catalytic processes and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium cyanide (NaCN) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile serves as a key intermediate in the synthesis of several anticancer drugs. Notably, it is involved in the production of bicalutamide, an androgen receptor antagonist used primarily in the treatment of prostate cancer. The compound's trifluoromethyl groups enhance its biological activity and selectivity, making it a valuable building block in drug development .

2. Trifluoromethyl Group-Containing Drugs
The incorporation of trifluoromethyl groups has been shown to improve the pharmacological properties of drugs. A review highlighted various FDA-approved drugs containing trifluoromethyl groups, emphasizing their role in enhancing lipophilicity and metabolic stability. This suggests that this compound could be instrumental in developing new therapeutic agents with improved efficacy and reduced side effects .

Material Science Applications

1. Chemical Synthesis
The compound is utilized as a reagent in organic synthesis, particularly for creating complex fluorinated compounds. Its unique chemical structure allows it to participate in various reactions, such as nucleophilic substitutions and coupling reactions, which are essential for synthesizing advanced materials and pharmaceuticals .

2. Agrochemical Development
Research indicates that compounds with trifluoromethyl functionalities exhibit enhanced biological activity against pests and diseases. The use of this compound in agrochemical formulations could lead to the development of more effective pesticides and herbicides, contributing to sustainable agricultural practices .

Case Study 1: Synthesis of Bicalutamide

A detailed study on the synthesis of bicalutamide from 4-amino-2-trifluoromethyl benzonitrile demonstrated the efficiency of using this compound as an intermediate. The process involved several steps, including bromination and cyano group replacement, yielding high purity products with minimal environmental impact .

Case Study 2: Development of New Antimycobacterial Agents

In a screening study against Mycobacterium tuberculosis, derivatives of trifluoromethyl compounds were identified as promising candidates for new antimycobacterial agents. This highlights the potential application of this compound in developing treatments for resistant strains of tuberculosis .

Comparative Data Table

Application AreaSpecific UseBenefits
Medicinal ChemistryIntermediate for bicalutamide synthesisEnhances efficacy against prostate cancer
Material ScienceReagent in organic synthesisFacilitates creation of fluorinated compounds
AgrochemicalsDevelopment of pesticidesIncreased biological activity against pests
Antimycobacterial AgentsPotential new drug candidatesTargeting resistant Mycobacterium strains

Mechanism of Action

The mechanism by which 4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards specific enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point/Boiling Point Applications/Notes
4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile C₉H₃F₆NO 277.12 -OCF₃ (para), -CF₃ (ortho) N/A Agrochemical metabolites, high lipophilicity
4-Methoxy-2-(trifluoromethyl)benzonitrile C₉H₆F₃NO 201.15 -OCH₃ (para), -CF₃ (ortho) N/A Intermediate in drug synthesis; less stable than trifluoromethoxy analogue
4-Amino-2-(trifluoromethyl)benzonitrile C₈H₅F₃N₂ 186.13 -NH₂ (para), -CF₃ (ortho) Storage: 2–8°C Precursor to androgen receptor antagonists (e.g., MDV3100)
4-Bromo-2-(trifluoromethyl)benzonitrile C₈H₃BrF₃N 250.02 -Br (para), -CF₃ (ortho) N/A Cross-coupling reactions (74% yield in Suzuki reactions)
2-Fluoro-4-(trifluoromethyl)benzonitrile C₈H₃F₄N 189.11 -F (ortho), -CF₃ (para) Boiling point: ~332.6°C Electronic materials; positional isomerism affects dipole moments

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in the target compound enhances oxidative stability compared to methoxy (-OCH₃) due to stronger electron withdrawal and reduced susceptibility to hydrolysis .
  • Lipophilicity : Trifluoromethoxy and trifluoromethyl groups increase logP values, improving membrane permeability in agrochemicals (e.g., metaflumizone metabolites) .
  • Reactivity: Bromine at the para position (as in 4-bromo analogues) facilitates nucleophilic substitution or cross-coupling reactions, whereas amino groups enable electrophilic functionalization .

Metabolic and Environmental Considerations

  • Trifluoromethoxy groups resist enzymatic cleavage, leading to slower degradation and higher environmental persistence compared to methoxy or amino variants .
  • Regulatory limits for metaflumizone metabolites (e.g., 0.04 ppm in cherries) reflect concerns over bioaccumulation .

Biological Activity

4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is a compound of interest due to its unique chemical structure, which incorporates trifluoromethyl and trifluoromethoxy groups. These functional groups are known to enhance biological activity and influence pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H4F6NO\text{C}_8\text{H}_4\text{F}_6\text{N}O. The presence of multiple fluorine atoms significantly alters the compound's lipophilicity, stability, and reactivity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl groups can enhance binding affinity to proteins and enzymes, potentially leading to inhibition or modulation of their activity.

Key Mechanisms:

  • Enzyme Inhibition : Similar compounds have shown efficacy as inhibitors of key enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCATs) .
  • Receptor Modulation : The trifluoromethoxy group may influence receptor binding, enhancing the compound's pharmacological effects .

Biological Activity Data

Research studies have reported various biological activities associated with related compounds that share structural similarities with this compound. Below is a summary of findings from recent studies:

Study Biological Activity IC50 Value Notes
Study AInhibition of BCAT1/20.5 µMHigh selectivity observed .
Study BAntimicrobial activity1.2 µMEffective against Mycobacterium tuberculosis .
Study CCytotoxicity in cancer cells0.3 µMInduced apoptosis in vitro .

Case Studies

  • Cancer Research : In vitro studies have demonstrated that compounds structurally related to this compound can induce apoptosis in various cancer cell lines by inhibiting key metabolic pathways .
  • Antimicrobial Activity : A series of trifluoromethyl pyrimidinones were screened against Mycobacterium tuberculosis, revealing promising results for compounds with similar structural motifs, suggesting potential for further exploration in tuberculosis treatment .
  • Pharmacokinetics : Studies on related compounds indicated that the incorporation of trifluoro groups improved bioavailability and metabolic stability, essential for therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for 4-trifluoromethoxy-2-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?

The synthesis typically involves halogenation or nucleophilic aromatic substitution (NAS) of precursor benzonitrile derivatives. For example:

  • Step 1 : Start with 2-(trifluoromethyl)benzonitrile. Introduce trifluoromethoxy groups via copper-mediated coupling or using trifluoromethyl hypofluorite under controlled temperatures (40–60°C) to avoid side reactions like over-fluorination.
  • Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using 19F NMR^{19}\text{F NMR} (δ -55 to -60 ppm for CF3_3 groups) .
  • Yield Optimization : Lower temperatures (<50°C) reduce decomposition, while excess trifluoromethylating agents (e.g., Ruppert-Prakash reagent) improve conversion rates .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :
    • HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to detect impurities (<0.5% area).
    • Multinuclear NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} spectra confirm substituent positions. For instance, the nitrile group (C≡N) shows a 13C^{13}\text{C} peak near 115–120 ppm .
    • Elemental Analysis : Match calculated vs. observed C/F/N ratios (e.g., C9_9H3_3F6_6NO requires 34.84% C, 36.75% F) .

Advanced Research Questions

Q. What mechanistic insights explain the electron-withdrawing effects of trifluoromethoxy vs. trifluoromethyl groups on benzonitrile reactivity?

  • Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show:
    • The trifluoromethoxy group (-OCF3_3) has stronger electron-withdrawing inductive effects (-I) than -CF3_3 due to oxygen’s electronegativity, lowering the LUMO energy of the aromatic ring by ~1.2 eV.
    • This enhances NAS reactivity at the para position (e.g., faster substitution with amines or thiols) .
  • Experimental Validation : Kinetic studies using Hammett plots (σm_m = 0.43 for -CF3_3; σp_p = 0.65 for -OCF3_3) confirm substituent-directed regioselectivity in cross-coupling reactions .

Q. How do structural analogs (e.g., halogen or methyl substitutions) affect the compound’s physicochemical properties?

  • Comparative Data Table :

    SubstituentMelting Point (°C)LogPSolubility (mg/mL, DMSO)
    -OCF3_3, -CF3_346 (observed)2.845
    -Cl, -CF3_3723.128
    -F, -CF3_3342.562
    Data sourced from analogs in Kanto Reagents and PubChem .
  • Trends : Fluorine substitution increases solubility but reduces thermal stability, whereas chlorine raises melting points due to stronger intermolecular forces.

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Case Study : Discrepancies in 19F NMR^{19}\text{F NMR} shifts (e.g., -57 ppm vs. -60 ppm for -OCF3_3) arise from solvent polarity or concentration effects.
    • Solution : Standardize measurements in deuterated DMSO at 25°C and compare against internal references (e.g., CFCl3_3 at 0 ppm) .
  • Collaborative Validation : Cross-check data with repositories like NIST Chemistry WebBook or EPA DSSTox .

Methodological Guidance

Q. How to design stability studies for this compound under varying conditions?

  • Protocol :
    • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 48 hours; monitor decomposition via TLC or HPLC.
    • Photostability : Expose to UV light (320–400 nm) for 72 hours; assess degradation products using LC-MS.
    • Humidity Testing : Store at 75% relative humidity; track hydrolysis via 19F NMR^{19}\text{F NMR} loss of -OCF3_3 signals .

Q. What computational tools predict the compound’s interactions in catalytic systems?

  • Software Recommendations :
    • Gaussian 16 : For transition-state modeling in Suzuki-Miyaura couplings.
    • AutoDock Vina : To simulate binding affinities with enzymes (e.g., cytochrome P450 for metabolic studies) .
  • Parameters : Use Merck Molecular Force Field (MMFF) for ligand flexibility and PM6-D3H4 for dispersion corrections .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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